5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-10-20-15(11-19-12)17(22)21-13-5-7-14(8-6-13)23-16-4-2-3-9-18-16/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSXPCQWMATPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazine ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
Introduction of the carboxamide group: This can be achieved by reacting the pyrazine derivative with an amine under suitable conditions.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Ether linkage formation: The pyridine moiety can be attached to the cyclohexyl group through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.
Reduction: Reduction reactions could target the carboxamide group or the pyrazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of pyrazine derivatives, including 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide, as antiviral agents.
Case Study: Antiviral Activity Against HIV
Research indicates that certain pyrazine derivatives exhibit inhibitory effects on HIV replication. For example, a study demonstrated that related compounds reduced HIV-1 multiplication in infected cells significantly. The effectiveness was measured at concentrations between 4 to 20 μg/mL, showcasing the potential for developing antiviral therapies based on this structural class .
Anticancer Potential
The compound's structure suggests possible anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated similar pyrazine derivatives against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). Some derivatives demonstrated IC50 values lower than 2 μg/mL against these lines, indicating strong cytotoxic potential .
Neurological Applications
There is emerging evidence that compounds with similar structures may interact with dopamine receptors, leading to therapeutic effects in neurological disorders.
Case Study: Dopamine D3 Receptor Modulation
Research into modulators of the dopamine D3 receptor has shown promise for treating conditions like schizophrenia and Parkinson's disease. Compounds structurally related to 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide are being investigated for their ability to act as antagonists or partial agonists at this receptor, potentially offering new avenues for treatment .
Summary of Applications
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Variations
The target compound shares structural motifs with several analogs (Table 1), differing primarily in:
Cyclohexyl Substituents: The target compound uses a pyridin-2-yloxy group, whereas analogs like 5-[4-(hydroxymethyl)piperidin-1-yl]-N-[(1s,4s)-4-(3-chloro-4-cyanophenoxy)cyclohexyl]pyrazine-2-carboxamide () feature 3-chloro-4-cyanophenoxy or hydroxymethylpiperidinyl groups . Stereochemical differences (e.g., (1r,4r) vs. (1s,4s)) alter spatial orientation, impacting target engagement .
Pyrazine Modifications :
- Derivatives such as N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide () replace the methyl group with isoxazole-thiazolo pyridine systems, enhancing heterocyclic complexity .
Carboxamide Linkers :
- Analogs in employ piperidinyl or formylpiperidinyl linkers instead of cyclohexyl groups, modulating solubility and logP .
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide is a synthetic organic compound with potential biological activities. Its structure includes a pyrazine ring, a carboxamide group, and a pyridine moiety linked through an ether bond, which may confer unique pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 5-methyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazine-2-carboxamide, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 304.37 g/mol |
| CAS Number | 2034255-02-0 |
The compound features a methyl group at the 5-position of the pyrazine ring and exhibits structural characteristics that may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazine derivatives often exhibit a wide range of biological activities, including:
- Anticancer Activity : Pyrazine compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Many derivatives demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies suggest that pyrazine derivatives can modulate inflammatory pathways, reducing inflammation in various models.
Anticancer Activity
A study highlighted the potential of pyrazine derivatives in cancer treatment. For example, compounds similar to 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide showed strong inhibition against several cancer cell lines. The IC50 values for these compounds often ranged from low micromolar concentrations (0.1 to 10 µM), indicating potent activity against drug-sensitive and drug-resistant cancer cells .
Table 1: Anticancer Activity of Related Pyrazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.18 |
| Compound B | A549 | 0.13 |
| Compound C | BEL-7402 | 0.9 |
Antimicrobial Properties
Research into the antimicrobial effects of pyrazine derivatives has shown promising results. For instance, certain derivatives have demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Pyrazine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that they can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
Case Studies
- Case Study on Cancer Cell Lines : A recent publication examined the effects of various pyrazine derivatives on human cancer cell lines, revealing that compounds structurally similar to our target compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 0.18 µM .
- Antimicrobial Study : Another study focused on the antimicrobial efficacy of pyrazine derivatives against clinical isolates of bacteria. Results indicated that specific compounds inhibited bacterial growth effectively at low concentrations, suggesting potential for therapeutic applications in treating infections .
Q & A
Q. What are the common synthetic routes for 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide, and what key reaction conditions are required?
The synthesis typically involves multi-step routes, including nucleophilic aromatic substitution and coupling reactions. A pyrazine-2-carboxylic acid derivative is reacted with a cyclohexylamine intermediate containing the pyridin-2-yloxy substituent. Key steps include:
- Activation of the carboxylic acid using coupling agents like triphenylphosphite or carbodiimides .
- Use of solvents such as DMF or THF under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification via recrystallization or chromatography to isolate the final product . The stereochemistry of the (1r,4r)-cyclohexyl group is controlled by using enantiomerically pure starting materials or chiral resolution techniques .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?
Structural validation relies on:
- NMR spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry, with emphasis on pyridine and cyclohexyl proton shifts .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for the (1r,4r)-cyclohexyl group . Purity is assessed via HPLC (>95% purity threshold) and TLC monitoring during synthesis .
Q. How is the biological activity of this compound typically assessed in preliminary pharmacological studies?
Initial screens focus on:
- Enzyme inhibition assays : Testing against kinases or other target enzymes using fluorescence-based or radiometric methods .
- Cell viability assays : Evaluating cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains . Dose-response curves and IC values are calculated to prioritize lead optimization .
Advanced Research Questions
Q. What strategies can optimize the reaction yield and purity during multi-step synthesis of this compound?
Optimization approaches include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while toluene minimizes side reactions in cyclization steps .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling yields .
- Temperature control : Low temperatures (−78°C to 0°C) suppress epimerization of the cyclohexyl group .
- In-line purification : Automated flash chromatography reduces intermediate degradation .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies:
- Standardized protocols : Adopt consensus methods (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
- Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot) approaches .
Q. What computational approaches predict the compound's interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to kinase active sites, guided by X-ray structures of homologous proteins .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- QSAR modeling : Correlate substituent effects (e.g., pyridine vs. quinoline) with activity trends .
Q. How does the stereochemistry of the cyclohexyl group ((1r,4r) configuration) influence the compound's pharmacological profile?
The (1r,4r) configuration enforces a rigid chair conformation, optimizing:
- Target binding : The pyridin-2-yloxy group adopts an axial position, enhancing π-π stacking with kinase hinge regions .
- Metabolic stability : Reduced susceptibility to CYP450 oxidation compared to (1s,4s) diastereomers . Stereochemical inversions are monitored via chiral HPLC during stability studies .
Q. What are the best practices for conducting stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) stress .
- Analytical monitoring : UPLC-PDA tracks degradation products; mass spectrometry identifies breakdown pathways .
- pH-rate profiling : Determines degradation kinetics, with buffers spanning pH 1–13 . Results guide formulation strategies (e.g., lyophilization for hydrolytically unstable analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
